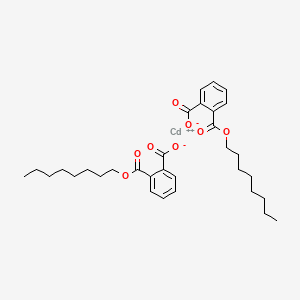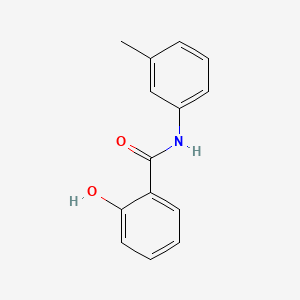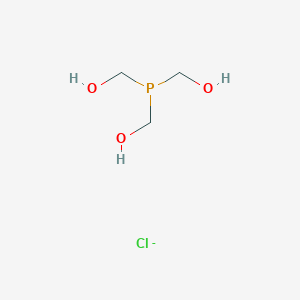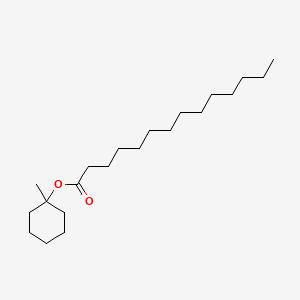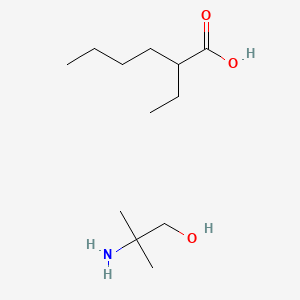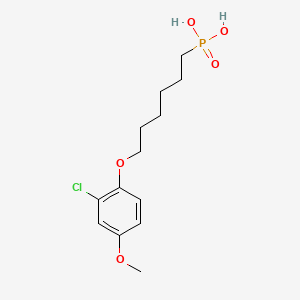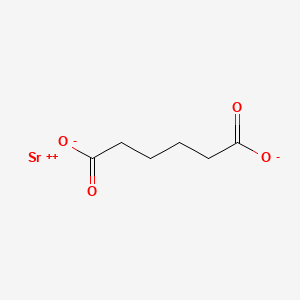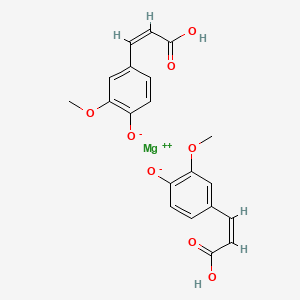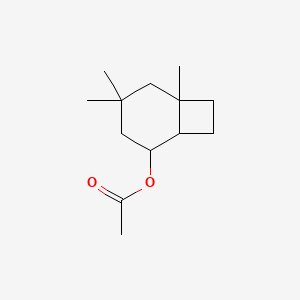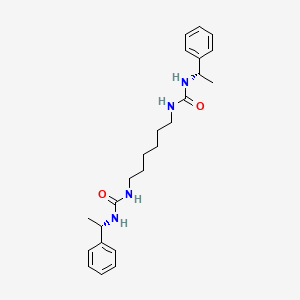
Bis(2-aminoethyl) decyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-aminoethyl) decyl phosphate is an organic compound with the molecular formula C14H33N2O4P. It is known for its unique structure, which includes a decyl phosphate group and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) decyl phosphate typically involves the reaction of decyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality .
化学反応の分析
Types of Reactions: Bis(2-aminoethyl) decyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or the aminoethyl groups.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds .
科学的研究の応用
Bis(2-aminoethyl) decyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers
作用機序
The mechanism of action of Bis(2-aminoethyl) decyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. It may also bind to proteins and enzymes, affecting their activity and function. These interactions are mediated by the phosphate and aminoethyl groups, which can form hydrogen bonds and electrostatic interactions with target molecules .
類似化合物との比較
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
Comparison: Bis(2-aminoethyl) decyl phosphate is unique due to its specific chain length and the presence of two aminoethyl groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
85508-14-1 |
|---|---|
分子式 |
C14H33N2O4P |
分子量 |
324.40 g/mol |
IUPAC名 |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
InChIキー |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


